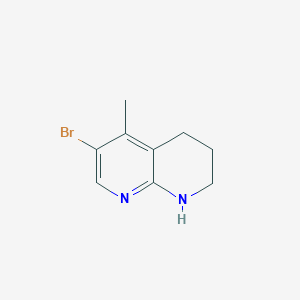

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

説明

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine . More recent synthetic strategies include the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused system of two pyridine rings . There are six possible isomeric forms of naphthyridines, depending on the location of the nitrogen atoms .Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, and modification of side chains . They can also form metal complexes .科学的研究の応用

Synthesis and Chemical Properties

- Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines, closely related to the specified compound, undergo regioselective homolytic substitutions, forming derivatives that could serve as building blocks for synthesizing pyridoacridine alkaloids. This highlights their potential in synthetic organic chemistry for constructing complex heterocyclic structures (Plodek, Raeder, & Bracher, 2012).

- Convenient Synthesis Techniques : Methods have been developed for the synthesis of related tetrahydroisoquinoline and naphthyridine derivatives, showcasing the adaptability of these compounds in synthetic routes (Zlatoidský & Gabos, 2009).

Pharmacological Potential

- Cytotoxicity and Potential for Anticancer Applications : Certain derivatives have shown potent cytotoxicity, indicating their potential for development into anticancer agents. Modifications to improve water solubility and formulate prodrugs for clinical studies are areas of active research (林昭蓉, 2006).

- Novel Compounds for Melanoma Treatment : A novel naphthyridine derivative has been identified to induce both necroptosis and apoptosis in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).

Materials Science Applications

- Water Oxidation Catalysts : Ru complexes containing naphthyridine ligands have been evaluated for their effectiveness in catalyzing water oxidation, an essential reaction for sustainable energy technologies (Zong & Thummel, 2005).

Efflux Pump Inhibitors

- Antibacterial Activity Against Multiresistant Staphylococcus aureus : Studies on 1,8-naphthyridine sulfonamides have explored their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, addressing the critical issue of antibiotic resistance (Oliveira-Tintino et al., 2020).

将来の方向性

Naphthyridines, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, present a significant importance in the field of medicinal chemistry . Their wide range of biological activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their potential applications, optimizing their synthesis, and understanding their mechanisms of action.

特性

IUPAC Name |

6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h5H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNNBXDTGTNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)

![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)